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molecular formula C8H13N3O2 B8376269 Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No. B8376269
M. Wt: 183.21 g/mol
InChI Key: ICMAOIIEPLSQFR-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of ethyl 1-(1-methylethyl)-1H-1,2,3-triazole-5-carboxylate (0.315 g) in methanol (5 ml) was added sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue taken up in water (5 ml) and acidified with 2M hydrochloric acid. The mixture was extracted with ethyl acetate and dried over sodium sulphate then filtered and evaporated to give the title compound (0.2 g) a white solid.
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][N:6]=[N:5]1)[CH3:3].[OH-].[Na+]>CO>[CH3:3][CH:2]([N:4]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=[N:5]1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.315 g
Type
reactant
Smiles
CC(C)N1N=NC=C1C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)N1N=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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